4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
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Overview
Description
4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic organic compound
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its interactions with enzymes or receptors, potentially serving as a lead compound in drug discovery.
Medicine
Medically, it might be investigated for its therapeutic potential in treating diseases, particularly those involving the central nervous system or cancer.
Industry
Industrially, it could find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves multi-step organic synthesis. The process might start with the preparation of the indole derivative, followed by the introduction of the pyrrolidine moiety, and finally the coupling with the benzamide group. Each step would require specific reagents, catalysts, and conditions such as temperature and pH control.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing for yield and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or indole moieties.
Reduction: Reduction reactions could target the carbonyl group in the benzamide.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it interacts with a receptor, it might act as an agonist or antagonist, modulating the receptor’s activity. The molecular targets could include enzymes, ion channels, or other proteins, and the pathways involved might be related to signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2-(1-methylindolin-5-yl)ethyl)benzamide
- 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)aniline
Uniqueness
The uniqueness of 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide might lie in its specific structural features, such as the combination of the methoxy group, indole ring, and pyrrolidine moiety, which could confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
4-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-25-14-11-19-15-18(7-10-21(19)25)22(26-12-3-4-13-26)16-24-23(27)17-5-8-20(28-2)9-6-17/h5-10,15,22H,3-4,11-14,16H2,1-2H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFXRLTZZGGKIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)OC)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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